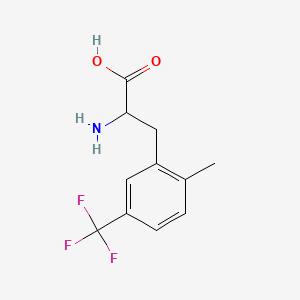

4-Benzylpiperidine-4-carboxylic acid hydrochloride

Vue d'ensemble

Description

4-Benzylpiperidine-4-carboxylic acid hydrochloride is a biochemical used for proteomics research . It is a derivative of 4-Benzylpiperidine, which is a drug and research chemical used in scientific studies . It acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin .

Molecular Structure Analysis

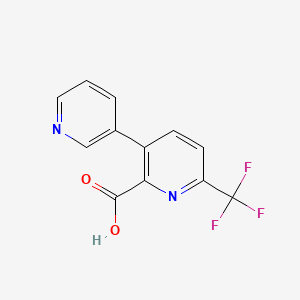

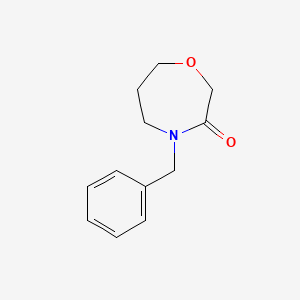

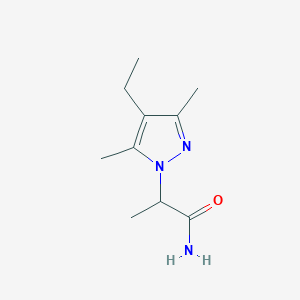

The molecular formula of this compound is C13H17NO2 . Its molecular weight is 219.28 g/mol . The SMILES representation is C1CNCCC1(CC2=CC=CC=C2)C(=O)O .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 219.28 g/mol and a molecular formula of C13H17NO2 .Applications De Recherche Scientifique

Antioxidant, Antimicrobial, and Cytotoxic Activities

Natural carboxylic acids from plants have been studied for their biological activities. The structure of carboxylic acids influences their antioxidant, antimicrobial, and cytotoxic activities. For example, rosmarinic acid showed the highest antioxidant activity among studied compounds. Antimicrobial properties varied depending on the microbial strain and experimental conditions, with caffeic acid and cinnamic acid showing high antimicrobial activity. The presence of hydroxyl groups in these molecules influenced their cytotoxic potential, indicating that structural features play a critical role in their biological activities (Godlewska-Żyłkiewicz et al., 2020).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids are highlighted for their potential as biorenewable chemicals and their inhibitory effects on microbes, such as Escherichia coli and Saccharomyces cerevisiae. Understanding the mechanisms of inhibition can aid in engineering robust strains for industrial applications (Jarboe et al., 2013).

Degradation and Environmental Impact

Research on the degradation of certain compounds, like acetaminophen, by advanced oxidation processes (AOPs) contributes to our understanding of environmental impacts and potential treatment methods for contaminants. This indicates the relevance of studying the degradation behaviors and by-products of various carboxylic acids in environmental contexts (Qutob et al., 2022).

Liquid-Liquid Extraction of Carboxylic Acids

The review on solvent developments for liquid-liquid extraction (LLX) of carboxylic acids discusses the recovery of these compounds from diluted aqueous streams, indicating the importance of carboxylic acids in industrial processes and the need for efficient extraction methods (Sprakel & Schuur, 2019).

Mécanisme D'action

Target of Action

4-Benzylpiperidine-4-carboxylic acid hydrochloride primarily targets the monoamine neurotransmitters in the brain. It has a high selectivity for releasing dopamine and norepinephrine, compared to serotonin .

Mode of Action

The compound acts as a monoamine releasing agent. It is most efficacious as a releaser of norepinephrine, with an EC50 of 109 nM for dopamine, 41.4 nM for norepinephrine, and 5246 nM for serotonin . This means that it is more effective at releasing norepinephrine than dopamine or serotonin.

Biochemical Pathways

The compound affects the monoaminergic pathways in the brain, particularly those involving dopamine and norepinephrine. By releasing these neurotransmitters, it can influence various physiological and psychological processes, including mood regulation, attention, and the body’s response to stress .

Pharmacokinetics

Given its molecular weight of 25574 , it is likely to have good bioavailability.

Result of Action

The release of dopamine and norepinephrine by this compound can lead to increased activity in the monoaminergic pathways. This can result in changes in mood, attention, and stress response .

Analyse Biochimique

Biochemical Properties

4-Benzylpiperidine-4-carboxylic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of its notable interactions is with monoamine oxidase (MAO), where it functions as a monoamine oxidase inhibitor (MAOI) with a preference for MAO-A . This interaction inhibits the breakdown of monoamines, thereby increasing their availability in the synaptic cleft. Additionally, this compound acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways by increasing the levels of monoamines such as dopamine and norepinephrine . This increase can lead to enhanced neurotransmission and altered cellular metabolism. The compound also impacts gene expression by modulating the activity of transcription factors that respond to monoamine levels .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with monoamine oxidase enzymes. By inhibiting these enzymes, the compound prevents the degradation of monoamines, leading to increased neurotransmitter levels . Additionally, it acts as a monoamine releasing agent, promoting the release of dopamine and norepinephrine from presynaptic neurons . These actions result in enhanced neurotransmission and altered cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound has a fast onset of action and a short duration . Over time, its inhibitory effects on monoamine oxidase may diminish, leading to a decrease in monoamine levels and a return to baseline cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively increases monoamine levels without causing significant adverse effects . At high doses, it may lead to toxic effects, including neurotoxicity and altered behavior . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical and cellular responses .

Metabolic Pathways

This compound is involved in metabolic pathways related to monoamine metabolism. It interacts with monoamine oxidase enzymes, inhibiting their activity and preventing the breakdown of monoamines . This interaction affects metabolic flux and increases the levels of monoamines in the synaptic cleft . The compound’s effects on metabolite levels are significant, as it alters the balance of neurotransmitters in the brain .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is transported across cell membranes by specific transporters that facilitate its entry into cells . Once inside, it may bind to intracellular proteins that affect its localization and accumulation . These interactions determine the compound’s distribution within different cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biochemical effects .

Propriétés

IUPAC Name |

4-benzylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c15-12(16)13(6-8-14-9-7-13)10-11-4-2-1-3-5-11;/h1-5,14H,6-10H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLYONGTJHIFPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CC2=CC=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(1-Butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B1439664.png)

![3-[(4-Bromophenyl)methyl]-5-chloro-1,2,4-thiadiazole](/img/structure/B1439669.png)